molecular formula C12H16ClFN2 B6362389 1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane CAS No. 1240574-31-5

1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane

Cat. No.: B6362389
CAS No.: 1240574-31-5
M. Wt: 242.72 g/mol
InChI Key: FKVOOVHBNMNKLI-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It features a diazepane ring substituted with a 3-chloro-2-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the phenyl ring can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazepane ring to other cyclic amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products Formed

Scientific Research Applications

1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluorobenzylamine
  • **1

Properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c13-11-4-1-3-10(12(11)14)9-16-7-2-5-15-6-8-16/h1,3-4,15H,2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVOOVHBNMNKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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